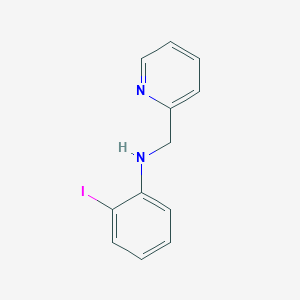
2-iodo-N-(pyridin-2-ylmethyl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-(pyridin-2-ylmethyl)aniline is an organic compound that features an iodine atom attached to an aniline ring, which is further substituted with a pyridin-2-ylmethyl group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-iodo-N-(pyridin-2-ylmethyl)aniline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available aniline and 2-bromopyridine.
N-Alkylation: Aniline is first alkylated with 2-bromopyridine in the presence of a base such as potassium carbonate in a polar aprotic solvent like dimethylformamide (DMF) to form N-(pyridin-2-ylmethyl)aniline.
Iodination: The resulting N-(pyridin-2-ylmethyl)aniline is then subjected to iodination using iodine and an oxidizing agent such as sodium iodide in the presence of an acid like acetic acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to enhance efficiency and scalability.
Analyse Chemischer Reaktionen
Types of Reactions
2-iodo-N-(pyridin-2-ylmethyl)aniline can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other nucleophiles through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, affecting the aniline or pyridine moieties.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Heck coupling, where the iodine atom is replaced by a carbon-carbon bond.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium cyanide in polar solvents.
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Coupling: Palladium catalysts in the presence of bases like potassium carbonate and solvents like toluene or DMF.
Major Products
Substitution: Products like 2-azido-N-(pyridin-2-ylmethyl)aniline or 2-cyano-N-(pyridin-2-ylmethyl)aniline.
Oxidation: Products like N-(pyridin-2-ylmethyl)nitroaniline.
Coupling: Various biaryl compounds depending on the coupling partner.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-(pyridin-2-ylmethyl)aniline has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceuticals, particularly in the development of kinase inhibitors and other bioactive molecules.
Material Science: The compound is used in the synthesis of organic semiconductors and other materials with electronic properties.
Chemical Biology: It is employed in the design of probes and ligands for studying biological systems.
Catalysis: The compound can be used as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalysts.
Wirkmechanismus
The mechanism by which 2-iodo-N-(pyridin-2-ylmethyl)aniline exerts its effects depends on its application:
In Medicinal Chemistry: It may interact with specific enzymes or receptors, inhibiting their activity or modulating their function. The pyridin-2-ylmethyl group can enhance binding affinity to target proteins.
In Catalysis: As a ligand, it coordinates to metal centers, influencing the electronic and steric properties of the catalyst, thereby affecting the reaction pathway and outcome.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-bromo-N-(pyridin-2-ylmethyl)aniline
- 2-chloro-N-(pyridin-2-ylmethyl)aniline
- 2-fluoro-N-(pyridin-2-ylmethyl)aniline
Uniqueness
2-iodo-N-(pyridin-2-ylmethyl)aniline is unique due to the presence of the iodine atom, which is larger and more polarizable than other halogens. This property can enhance its reactivity in substitution and coupling reactions, making it a valuable intermediate in organic synthesis. Additionally, the iodine atom can participate in halogen bonding, which can be exploited in the design of novel materials and pharmaceuticals.
Eigenschaften
Molekularformel |
C12H11IN2 |
|---|---|
Molekulargewicht |
310.13 g/mol |
IUPAC-Name |
2-iodo-N-(pyridin-2-ylmethyl)aniline |
InChI |
InChI=1S/C12H11IN2/c13-11-6-1-2-7-12(11)15-9-10-5-3-4-8-14-10/h1-8,15H,9H2 |
InChI-Schlüssel |
XGQXOCAKPYVOLA-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C(C(=C1)NCC2=CC=CC=N2)I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


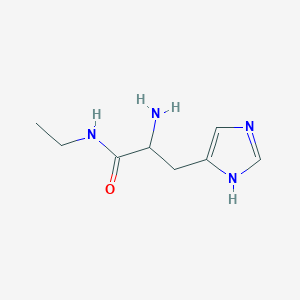
![N-[2-(4-chlorophenyl)imidazo[1,2-a]pyrimidin-3-yl]benzamide](/img/structure/B12127170.png)
![5-chloro-N-(4-methylphenyl)-2-[(pyridin-3-ylmethyl)amino]pyrimidine-4-carboxamide](/img/structure/B12127178.png)
![3-chloro-N-{5-oxo-7-[4-(propan-2-yl)phenyl]-5,6,7,8-tetrahydroquinazolin-2-yl}benzamide](/img/structure/B12127183.png)
![2,4-dichloro-N-(7-methoxy-2,3-dihydro-1H-pyrrolo[2,3-b]quinolin-1-yl)benzamide](/img/structure/B12127187.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-5-(4-methoxyphenyl)-1-(1,3-thiazol-2-yl)pyrrolidine-2,3-dione](/img/structure/B12127192.png)
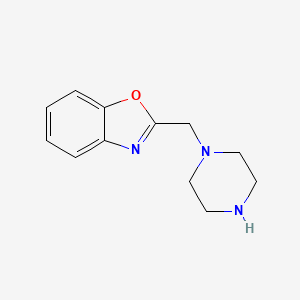
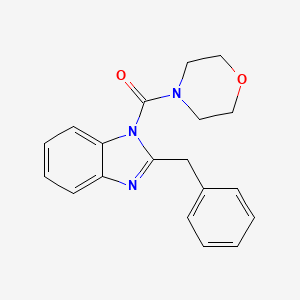

![2-amino-1-(1,3-benzodioxol-5-ylmethyl)-N-[2-(3,4-dimethoxyphenyl)ethyl]-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide](/img/structure/B12127204.png)
![1-Acetyl-4-(tricyclo[4.3.1.1<3,8>]undecylcarbonyl)piperazine](/img/structure/B12127206.png)
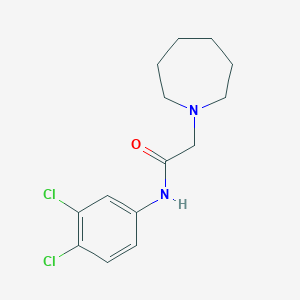
![4-amino-N-[(3-propoxyphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12127224.png)
![N-[7-(furan-2-yl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-3,5-dimethoxybenzamide](/img/structure/B12127231.png)
